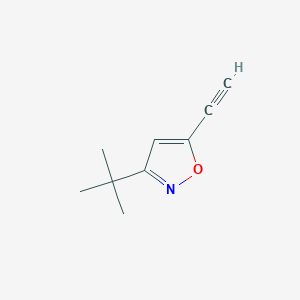
3-Tert-butyl-5-ethynyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-5-ethynyl-1,2-oxazole is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . The IUPAC name for this compound is 3-(tert-butyl)-5-ethynylisoxazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The tert-butyl group is attached to the third carbon atom, and the ethynyl group is attached to the fifth carbon atom .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Oxazoline ligands, including those related to 3-Tert-butyl-5-ethynyl-1,2-oxazole, have been extensively used in asymmetric organic syntheses facilitated by transition metals. These compounds exhibit versatility in ligand design, straightforward synthesis from readily available precursors, and modifiable chiral centers near donor atoms. This makes them pivotal in the coordination chemistry involving transition metals, with studies focusing on their structural characterization through X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).
Drug Discovery
In the context of drug discovery, click chemistry, a modular approach utilizing practical and reliable chemical transformations, includes reactions involving compounds like this compound. This chemistry has found applications across lead finding, proteomics, and DNA research due to its reliability, specificity, and biocompatibility of reactants. Triazole products from these reactions engage biological targets through hydrogen bonding and dipole interactions, demonstrating the broad impact of such compounds in medicinal chemistry (Kolb & Sharpless, 2003).
Organic Synthesis
The development of efficient, cost-effective, and transition-metal-free methodologies for regioselective direct C-3 acylation/benzoylation of substituted 2H-Indazoles illustrates the utility of tert-butyl peroxybenzoate in C(sp2)–H bond functionalization. This showcases the versatility and broad application potential of tert-butyl-based compounds in organic synthesis, offering a pathway to synthesize anti-inflammatory agents and novel fused diazepines with significant yields (Sharma et al., 2021).
Anticancer Research
Oxazole-based compounds, which are structurally or functionally related to this compound, have been identified as significant targets for anti-cancer research. Their diverse structure enables interactions with various enzymes and receptors, leading to the discovery of new drugs with potential anticancer properties. This area of research highlights the importance of heterocyclic compounds in the development of therapeutic agents against cancer (Chiacchio et al., 2020).
Materials Science
In materials science, compounds like this compound have been explored for their corrosion inhibition properties, offering insights into the protective measures for metals against environmental degradation. The study of such compounds in corrosion inhibition underscores their potential in extending the lifespan and durability of metals in corrosive environments (Moretti, Guidi, & Fabris, 2013).
Safety and Hazards
The safety information for 3-Tert-butyl-5-ethynyl-1,2-oxazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-tert-butyl-5-ethynyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-5-7-6-8(10-11-7)9(2,3)4/h1,6H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFWIYRUYJSTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)
![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)

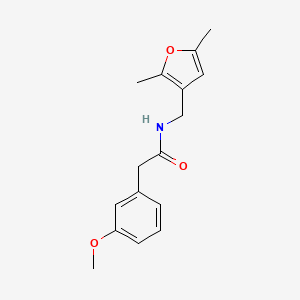
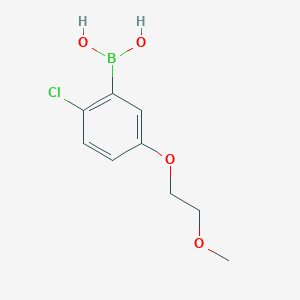

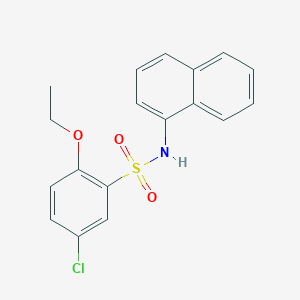
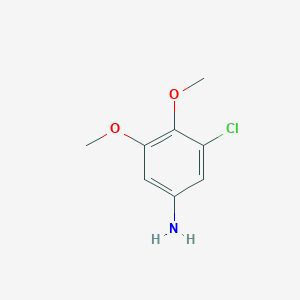
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
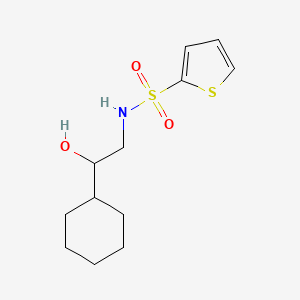
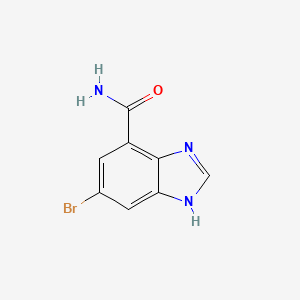
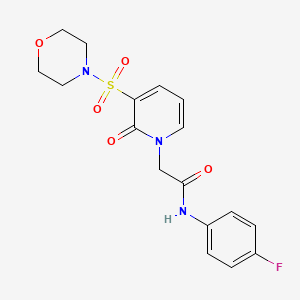
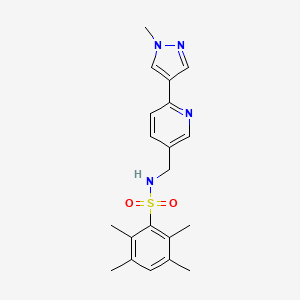
![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)